Ethyl 4-amino-1-methylpiperidine-4-carboxylate
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Overview
Description
Ethyl 4-amino-1-methylpiperidine-4-carboxylate is a chemical compound with the molecular formula C9H18N2O2 It is a derivative of piperidine, a six-membered heterocyclic amine
Mechanism of Action
Target of Action
Ethyl 4-amino-1-methylpiperidine-4-carboxylate primarily targets Nitric Oxide Synthase (NOS) , specifically the inducible and endothelial forms . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a critical cellular signaling molecule involved in many physiological and pathological processes.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NO signaling pathway . NO, produced by NOS, plays a key role in various physiological processes, including vasodilation, immune response, and neurotransmission. Changes in NO levels can therefore have significant downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on its influence on NO production. For instance, if the compound increases NO production, it could lead to enhanced vasodilation and improved blood flow. Conversely, decreased NO production could result in vasoconstriction and reduced blood flow .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-amino-1-methylpiperidine-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-amino-1-methylpiperidine with ethyl chloroformate under basic conditions. The reaction typically proceeds as follows:
- Dissolve 4-amino-1-methylpiperidine in a suitable solvent, such as dichloromethane.
- Add a base, such as triethylamine, to the solution.
- Slowly add ethyl chloroformate to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product using standard techniques, such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-1-methylpiperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Ethyl 4-amino-1-methylpiperidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound can be employed in the development of bioactive molecules for studying biological pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Ethyl 4-amino-1-methylpiperidine-4-carboxylate can be compared with other piperidine derivatives, such as:
Piperidine: The parent compound, which lacks the ethyl ester and amino groups.
4-Aminopiperidine: Similar to this compound but without the ethyl ester group.
1-Methylpiperidine: Lacks the amino and carboxylate groups present in this compound.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
ethyl 4-amino-1-methylpiperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-3-13-8(12)9(10)4-6-11(2)7-5-9/h3-7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYYOLZQHUGEQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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